molecular formula C17H14O2 B14255333 (1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 439133-46-7

(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No.: B14255333
CAS No.: 439133-46-7
M. Wt: 250.29 g/mol
InChI Key: JCWYZVJVFGYIMN-HUUCEWRRSA-N
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Description

(1S,5R)-6,6-Diphenyl-3-oxabicyclo[310]hexan-2-one is an organic compound with a unique bicyclic structure It is characterized by the presence of two phenyl groups and an oxabicyclohexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The phenyl groups contribute to hydrophobic interactions, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one is unique due to the presence of two phenyl groups, which enhance its hydrophobic interactions and potentially increase its biological activity compared to similar compounds with fewer or different substituents .

Properties

CAS No.

439133-46-7

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

(1S,5R)-6,6-diphenyl-3-oxabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C17H14O2/c18-16-15-14(11-19-16)17(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15-/m1/s1

InChI Key

JCWYZVJVFGYIMN-HUUCEWRRSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O1

Canonical SMILES

C1C2C(C2(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O1

Origin of Product

United States

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